Lipophilicity: 5- vs 2-Difluoromethyl Substitution
The position of the difluoromethyl substituent on the oxazole ring directly influences the compound's predicted lipophilicity (cLogP). (5-(Difluoromethyl)oxazol-4-yl)methanamine exhibits a cLogP value of approximately 0.6, calculated via ChemAxon software [1]. In contrast, the regioisomeric [2-(difluoromethyl)-1,3-oxazol-4-yl]methanamine hydrochloride (CAS 2411240-64-5) is predicted to have a higher cLogP value, consistent with the different electronic environment of the 2-position relative to the oxazole nitrogen and oxygen atoms . This ~0.5-1.0 log unit difference translates to a 3- to 10-fold difference in lipophilicity, which can significantly impact membrane permeability, solubility, and off-target binding in downstream biological assays .
| Evidence Dimension | Predicted Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 0.6 |
| Comparator Or Baseline | 2-difluoromethyl regioisomer: cLogP ≈ 1.2-1.6 (estimated) |
| Quantified Difference | ΔcLogP ≈ 0.6-1.0 log units |
| Conditions | Computational prediction using ChemAxon software |
Why This Matters
Lipophilicity differences of this magnitude can alter membrane permeability by 3- to 10-fold, directly affecting compound distribution and efficacy in cell-based assays and in vivo studies.
- [1] ChemExper Chemical Directory. Entry ID 52979489. (5-(Difluoromethyl)oxazol-4-yl)methanamine. Accessed 2026. View Source
